molecular formula C26H27N3O3 B12786542 Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 134068-15-8

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Cat. No.: B12786542
CAS No.: 134068-15-8
M. Wt: 429.5 g/mol
InChI Key: QXPDQORYOLFZDL-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with a molecular formula of C20H23N3O3 This compound is characterized by its unique structure, which includes a dibenzazepine core, a phenylmethylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps:

    Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.

    Introduction of the Phenylmethylamino Group: This step involves the reaction of the dibenzazepine core with a phenylmethylamine derivative under suitable conditions.

    Acetylation: The resulting compound is then acetylated to introduce the acetyl group.

    Esterification: Finally, the compound undergoes esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
  • [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester

Uniqueness

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the phenylmethylamino group and the ethyl ester functional group

Properties

CAS No.

134068-15-8

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl N-[11-[2-(benzylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C26H27N3O3/c1-2-32-26(31)28-22-15-14-21-13-12-20-10-6-7-11-23(20)29(24(21)16-22)25(30)18-27-17-19-8-4-3-5-9-19/h3-11,14-16,27H,2,12-13,17-18H2,1H3,(H,28,31)

InChI Key

QXPDQORYOLFZDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCC4=CC=CC=C4)C=C1

Origin of Product

United States

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